2-(3-Chloro-2-fluorophenyl)acetaldehyde
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Overview
Description
2-(3-Chloro-2-fluorophenyl)acetaldehyde is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring attached to an acetaldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Reduction: One common synthetic route involves the halogenation of 2-fluorobenzene to introduce the chloro group at the 3-position, followed by a reduction process to form the corresponding aldehyde.
Direct Formylation: Another method involves the direct formylation of 3-chloro-2-fluorobenzene using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and formylation reactions under controlled conditions to ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogenating agents like Br2 or Cl2 for halogenation.
Major Products Formed:
Oxidation: 2-(3-Chloro-2-fluorophenyl)acetic acid.
Reduction: 2-(3-Chloro-2-fluorophenyl)ethanol.
Substitution: Nitro, sulfonyl, and additional halogenated derivatives.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)acetaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-Chloro-2-fluorophenyl)acetaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-(3-Chloro-2-fluorophenyl)ethanol
(3-Chloro-2-fluorophenyl)methanamine
3-Chloro-2-fluorophenol
3-Chloro-2-fluorophenyl isocyanate
This comprehensive overview highlights the significance of 2-(3-Chloro-2-fluorophenyl)acetaldehyde in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGJDHOQRGIUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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